Benzo[b]thiophene-4-acetic acid
Overview
Description
Benzo[b]thiophene-4-acetic acid is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . The formation of ketones in the reaction of thiophene with acetic or benzoic acid in the presence of triflic anhydride, without involving a metallic catalyst, was complete at room temperature in only minutes with high yields .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves various methods. Electrophilic, nucleophilic, and radical substitutions are well-investigated methods . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-4-acetic acid includes a total of 29 bond(s) . It contains 15 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis
The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed . Electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Scientific Research Applications
Organic Optoelectronic Devices
Benzo[b]thiophene derivatives have been used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . They have been designed and synthesized for use in these devices due to their unique optical and electrochemical properties .
Synthetic Organic Chemistry
Benzo[b]thiophene is a crucial player in synthetic organic chemistry. It has created considerable scientific interest due to its air-stability and commercial availability . It’s an especially important component for functional materials .
Photochemistry
In the field of photochemistry, benzo[b]thiophene derivatives have shown significant potential. They exhibit bathochromic shifts in their photoabsorption and fluorescence maxima, which can be useful in various photochemical applications .
Electrochemistry
Benzo[b]thiophene derivatives have also found applications in electrochemistry. Their unique electrochemical properties have made them a subject of interest in this field .
Theoretical Chemistry
In theoretical chemistry, benzo[b]thiophene derivatives are often used in density functional theory (DFT) calculations . These compounds provide valuable insights into the theoretical aspects of chemical reactions and molecular structures .
Materials Chemistry
In materials chemistry, benzo[b]thiophene derivatives are used due to their stability and availability . They are particularly important for the development of functional materials .
Biological Applications
Thiophene-based analogs, including benzo[b]thiophene derivatives, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives are used to improve advanced compounds with a variety of biological effects . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Target of Action
Benzo[b]thiophene-4-acetic acid is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been used to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . The reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . This process could potentially influence the interaction of Benzo[b]thiophene-4-acetic acid with its targets.
Biochemical Pathways
It is known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that Benzo[b]thiophene-4-acetic acid could potentially affect multiple biochemical pathways.
Result of Action
Given the known pharmacological properties of thiophene derivatives , it can be inferred that Benzo[b]thiophene-4-acetic acid may have similar effects.
Action Environment
It is known that the synthesis of thiophene derivatives can be influenced by various factors, including the choice of substrates and reaction conditions .
properties
IUPAC Name |
2-(1-benzothiophen-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOMXIGWQFOYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180954 | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-4-acetic acid | |
CAS RN |
2635-75-8 | |
Record name | Benzo[b]thiophene-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-4-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzo(b)thienyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5BST5F9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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